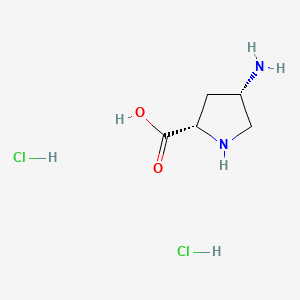
1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is an organic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of imidazolium salts, which are widely used as ligands in catalysis and as intermediates in organic synthesis. This compound is particularly notable for its thermal stability, solubility in organic solvents, and catalytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of hydrochloric acid to form the corresponding imidazolium salt. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained in high yield and purity through a series of purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based N-heterocyclic carbenes (NHCs).
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazoline derivative.
Substitution: The chloride ion in the compound can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium acetate, aryl boronic acids, and various bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-heterocyclic carbenes, imidazoline derivatives, and substituted imidazolium salts. These products are valuable intermediates in organic synthesis and catalysis .
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride primarily involves its role as a ligand in catalysis. The imidazolium cation coordinates with transition metals to form stable complexes that facilitate various organic transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride hydrochloride is unique due to its high thermal stability and solubility in organic solvents. These properties make it particularly effective as a ligand in catalysis, where it can enhance the efficiency and selectivity of various reactions. Additionally, its ability to form stable complexes with a wide range of transition metals sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-1H-imidazole-1,3-diium;chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.2ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;2*1H/q+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNKOWNHQXLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Cl2N2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)



